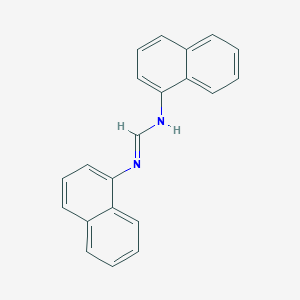

N,N'-Di(naphthalen-1-yl)formimidamide

CAS No.: 146306-28-7

Cat. No.: VC15886060

Molecular Formula: C21H16N2

Molecular Weight: 296.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 146306-28-7 |

|---|---|

| Molecular Formula | C21H16N2 |

| Molecular Weight | 296.4 g/mol |

| IUPAC Name | N,N'-dinaphthalen-1-ylmethanimidamide |

| Standard InChI | InChI=1S/C21H16N2/c1-3-11-18-16(7-1)9-5-13-20(18)22-15-23-21-14-6-10-17-8-2-4-12-19(17)21/h1-15H,(H,22,23) |

| Standard InChI Key | LOPILOGRAHEWJO-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2NC=NC3=CC=CC4=CC=CC=C43 |

Introduction

Chemical Identity

| Property | Value |

|---|---|

| IUPAC Name | N,N'-Di(naphthalen-1-yl)formimidamide |

| Empirical Formula | C21H16N2 |

| Molecular Weight | 304.36 g/mol |

| CAS Number | 123847-85-8 |

| Functional Group | Formimidamide with naphthalene substituents |

This compound belongs to the class of formimidamides, derivatives of formamide where hydrogen atoms are replaced by organic groups. The incorporation of two naphthalene rings contributes to its aromaticity and steric bulk, influencing its reactivity and stability.

Structural Features

The molecular structure of N,N'-Di(naphthalen-1-yl)formimidamide consists of:

-

A central formimidamide moiety ().

-

Two naphthalen-1-yl groups attached symmetrically to the nitrogen atoms.

This arrangement provides significant steric hindrance and electronic properties conducive to various chemical interactions. The aromaticity of the naphthalene rings enhances its potential for π-π stacking interactions in supramolecular chemistry.

Synthesis

N,N'-Di(naphthalen-1-yl)formimidamide can be synthesized through reactions involving naphthalene derivatives and formamide or its derivatives. A common synthetic route includes:

-

Reacting naphthalene derivatives (e.g., naphthalen-1-amine) with formamide or formamidine precursors.

-

Conducting the reaction in solvents like dimethylformamide (DMF) or toluene under controlled temperatures (typically ~100°C).

-

Using catalysts or base additives to optimize yields.

The reaction mechanism involves nucleophilic substitution on the formamide derivative, forming the desired product.

Characterization Techniques

The compound's structure and purity can be confirmed using advanced analytical methods:

| Technique | Purpose |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Identifies chemical shifts corresponding to aromatic protons and amide groups. |

| Infrared Spectroscopy (IR) | Detects characteristic C=N stretching vibrations (~1650 cm) and N-H bending. |

| Mass Spectrometry (MS) | Confirms molecular weight (304.36 g/mol). |

| Thermal Analysis (DSC) | Evaluates thermal stability and decomposition patterns. |

Applications

N,N'-Di(naphthalen-1-yl)formimidamide demonstrates potential in several scientific fields:

Materials Science

The compound's aromaticity and steric bulk make it suitable for applications in:

-

Organic semiconductors.

-

Molecular frameworks for supramolecular chemistry.

Catalysis

Due to its electronic properties, it may serve as a ligand or intermediate in catalytic reactions.

Organic Synthesis

The compound can act as a precursor for synthesizing more complex molecules, particularly those requiring aromatic amide functionalities.

Stability

Thermal analysis indicates that N,N'-Di(naphthalen-1-yl)formimidamide exhibits good thermal stability under standard laboratory conditions.

Reactivity

The compound participates in reactions typical of amides and aromatic systems, such as:

-

Electrophilic substitution on the naphthalene rings.

-

Hydrolysis under acidic or basic conditions to yield corresponding amines and formic acid derivatives.

Safety Considerations

While specific safety data for this compound is limited, general precautions for handling organic amides include:

-

Avoiding inhalation or skin contact due to potential irritant properties.

-

Storing in a cool, dry place away from oxidizing agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume